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molecular formula C10H8O4 B082437 5-Methoxybenzofuran-2-carboxylic acid CAS No. 10242-08-7

5-Methoxybenzofuran-2-carboxylic acid

Cat. No. B082437
M. Wt: 192.17 g/mol
InChI Key: XZELWEMGWISCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06359138B1

Procedure details

To a suspension of 5-methoxy-benzofuran-2-carboxylic acid (14 g, 72.8 mmol) in MeOH (600 ml) was added magnesium turnings (10.6 g, 437 mmol) and the mixture was vigorously mechanically stirred for 2 hr keeping the temperature below 30° C. After 2 hr, further magnesium was added (10.6 g, 437 mmol) and the mixture stirred a further 4 hr again maintaining the temperature below 30° C. After 6 hr. the mixture was concentrated to ˜100 ml and distilled H2O (600 ml) was added and the pH adjusted to 1-2 with 1N sulfuric acid. The crude mixture was extracted with EtOAc (2×300 ml) and the combined extracts washed with H2O (200 ml). The combined organic phase was dried with Na2SO4, filtered and evaporated to afford yellowish solid, which was recrystallised from hot toluene (100 ml) to afford white crystals (9.2 g, 47.4 mmol, 65%) Mp. 98-100° C., MS: m/e=194.1 (M+).
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([C:11]([OH:13])=[O:12])=[CH:8][C:7]=2[CH:14]=1.[Mg]>CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH:9]([C:11]([OH:13])=[O:12])[CH2:8][C:7]=2[CH:14]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
COC=1C=CC2=C(C=C(O2)C(=O)O)C1
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously mechanically stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
WAIT
Type
WAIT
Details
After 2 hr
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture stirred a further 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
again maintaining the temperature below 30° C
WAIT
Type
WAIT
Details
After 6 hr
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to ˜100 ml
DISTILLATION
Type
DISTILLATION
Details
distilled H2O (600 ml)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The crude mixture was extracted with EtOAc (2×300 ml)
WASH
Type
WASH
Details
the combined extracts washed with H2O (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford yellowish solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallised from hot toluene (100 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=CC2=C(CC(O2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 47.4 mmol
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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